(4-Bromophenoxy)acetyl chloride
Description
(4-Bromophenoxy)acetyl chloride (IUPAC: 2-(4-bromophenoxy)acetyl chloride) is an acyl chloride derivative with the molecular formula C₈H₆BrClO₂ and a molar mass of 249.49 g/mol. It is structurally characterized by a phenoxy group substituted with bromine at the para position, linked to an acetyl chloride moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where it facilitates acetylation reactions or participates in cross-coupling methodologies (e.g., Negishi couplings) .
Properties
IUPAC Name |
2-(4-bromophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNGWDLGDORSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromophenoxy)acetyl chloride can be synthesized through the reaction of (4-bromophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (4-bromophenoxy)acetic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for reagent addition and temperature control can enhance the safety and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (4-bromophenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide (NaOH).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
(4-Bromophenoxy)acetic acid: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
(4-Bromophenoxy)acetyl chloride serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be synthesized through several methods, including:
- Reaction with 4-Bromophenol :
- Using Thionyl Chloride :
These methods highlight the compound's versatility in synthetic chemistry, allowing for the production of various derivatives that can be further modified for specific applications.
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activity. It has been studied as an inhibitor of certain enzymes, particularly in drug development contexts. The presence of the bromine atom enhances its ability to interact with biological targets, making it a candidate for pharmacological studies aimed at developing new therapeutic agents.
Case Studies in Medicinal Applications
- A study demonstrated its potential in synthesizing new derivatives that showed anticancer activity against colon cancer cell lines (HT-29). The synthesized compounds were tested for their efficacy, indicating that modifications involving this compound could lead to promising anticancer agents .
- Another investigation focused on the design and synthesis of compounds derived from this compound that acted as inhibitors of Ebola virus entry into cells. These findings suggest its utility in developing antiviral therapies .
Proteomics Research
In proteomics, this compound is utilized as an electrophilic agent capable of modifying proteins or nucleic acids. Its ability to form covalent bonds with nucleophilic sites in biomolecules is crucial for probing biological mechanisms and developing therapeutic agents. This application is particularly relevant in studies aimed at understanding protein interactions and functions within cellular environments.
Mechanism of Action
The mechanism of action of (4-Bromophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets include nucleophilic sites on proteins, peptides, and other organic molecules .
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length: 2-(4-Bromophenoxy)propanoyl chloride features a longer propanoyl chain, which may enhance lipid solubility and alter pharmacokinetic properties in drug design .
Physicochemical Properties
- Boiling Point/Stability : Acetyl chloride has a low boiling point (52°C) and high flammability (Flash point: 5°C) . Brominated analogs likely exhibit higher boiling points due to increased molecular mass, though explicit data is unavailable.
- Reactivity : All compounds react violently with water and alcohols, producing HCl. However, halogen substituents may modulate reaction rates; bromine’s electron-withdrawing effect could accelerate electrophilic reactions .
Biological Activity
(4-Bromophenoxy)acetyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
This compound is an acyl chloride derived from phenolic compounds. Its structure allows it to participate in various reactions, including nucleophilic substitutions and hydrolysis, leading to the formation of amides, esters, and acids. The presence of the bromine atom is believed to enhance its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. It is known that bromine-containing compounds can engage in free radical reactions and nucleophilic substitutions, which may disrupt cellular functions in pathogens or cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For example, studies have shown that derivatives of bromophenoxy compounds display potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 2.0 | Bactericidal |
| This compound | Escherichia coli | 1.5 | Bactericidal |
| This compound | Candida albicans | 3.0 | Fungicidal |
These results indicate that the compound is particularly effective against pathogenic bacteria and fungi, suggesting its potential use in therapeutic applications.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer cells (MCF7).
Case Study: Anticancer Screening
A study evaluated the effects of this compound on MCF7 cells using the Sulforhodamine B (SRB) assay. The results indicated a dose-dependent inhibition of cell proliferation:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis was confirmed through caspase activation assays.
This suggests that the compound not only inhibits cell growth but may also trigger programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. Research has shown that substituents on the phenoxy ring can significantly affect both antimicrobial and anticancer activities.
Table 2: SAR Insights for Bromophenoxy Compounds
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases reactivity |
| Hydroxyl group | Enhances anticancer properties |
| Alkyl chain length | Affects solubility and potency |
This information is critical for guiding future synthetic efforts aimed at optimizing the biological activity of related compounds.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for (4-Bromophenoxy)acetyl chloride, and how can reaction efficiency be optimized?
- Answer : The compound is typically synthesized via chlorination of 4-bromophenoxyacetic acid using thionyl chloride (SOCl₂) in anhydrous conditions. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by forming an intermediate acylpyridinium ion. Key steps:
Dissolve 4-bromophenoxyacetic acid in dry dichloromethane.
Add SOCl₂ dropwise under nitrogen at 0–5°C to control exothermicity.
Reflux for 2–4 hours, then remove excess SOCl₂ under reduced pressure.
Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Yields >85% are achievable with strict moisture exclusion .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial), then reflux | Prevents decomposition |
| Solvent | Anhydrous CH₂Cl₂ | Minimizes hydrolysis |
| Catalyst | DMF (5 mol%) | Accelerates reaction |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H NMR (CDCl₃): Expect signals at δ 7.4–7.6 (aromatic protons), δ 4.8 (OCH₂CO), and δ 3.3 (Cl–C=O adjacent protons).
- IR : Strong C=O stretch at ~1770 cm⁻¹ and C–Br at ~560 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 248/250 (Br isotopic pattern).
Purity is confirmed by GC-MS (retention time ~12.3 min) or HPLC (C18 column, acetonitrile:water 70:30) .
Q. What are the critical safety precautions for handling this compound in moisture-sensitive reactions?
- Answer :
- PPE : Butyl rubber gloves (tested for >105 min breakthrough time), full-face shield, and flame-retardant lab coat .
- Ventilation : Use fume hoods with <0.1 ppm airborne exposure (no established OEL, but treat similarly to acetyl chloride ).
- Spill Management : Neutralize with dry sodium bicarbonate; avoid water due to violent hydrolysis releasing HCl gas .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Answer : The compound hydrolyzes rapidly in polar protic solvents (e.g., water, alcohols) but is stable in anhydrous aprotic solvents (e.g., CH₂Cl₂, THF) at –20°C. Degradation kinetics:
- Half-life in humid air (50% RH) : ~30 minutes.
- Storage recommendation : Argon-purged vials with molecular sieves; stability >6 months at –20°C .
Q. What mechanistic insights explain byproduct formation during the synthesis of this compound, and how can these be mitigated?
- Answer : Common byproducts include 4-bromophenoxyacetic acid (from incomplete chlorination) and dimeric esters (via intermolecular acylation). Mitigation strategies:
- Use excess SOCl₂ (1.5 equiv) to ensure complete conversion.
- Add a radical inhibitor (e.g., BHT) to suppress dimerization at elevated temperatures.
LC-MS analysis (negative ion mode) can detect dimers at m/z 435 .
Q. How does this compound compare to analogues (e.g., 4-chloro or 4-fluoro derivatives) in reactivity for nucleophilic acyl substitution?
- Answer : The bromine substituent increases electrophilicity of the carbonyl carbon due to its electron-withdrawing inductive effect, accelerating reactions with amines or alcohols. Comparative second-order rate constants (k₂, M⁻¹s⁻¹):
- 4-Bromo : 2.4 × 10⁻³
- 4-Chloro : 1.8 × 10⁻³
- 4-Fluoro : 1.2 × 10⁻³
Reactivity correlates with Hammett σₚ values (Br: +0.23, Cl: +0.11) .
Q. What contradictions exist in reported safety data for acyl chlorides, and how should researchers resolve them?
- Answer : Discrepancies arise in:
- Glove Material Compatibility : Some SDS recommend butyl rubber , while others lack specific data . Resolution: Use ASTM-tested gloves (e.g., KCL 897) with documented breakthrough times.
- Ecotoxicity : Limited data on aquatic toxicity; assume LC50 <10 mg/L (similar to acetyl chloride ) and treat waste as hazardous .
Methodological Guidance
Designing a Reaction Workflow for Large-Scale Acetylations Using this compound
- Step 1 : Pre-dry all glassware at 120°C.
- Step 2 : Use syringe pumps for controlled reagent addition (prevents thermal runaway).
- Step 3 : Quench excess reagent with chilled NaHCO₃ solution (pH 7–8).
- Step 4 : Extract product with ethyl acetate; dry over MgSO₄ .
Troubleshooting Poor Yields in Amide Coupling Reactions
- Issue : Low conversion due to moisture.
- Solution : Pre-activate molecular sieves (3Å) in solvent for 24 hours.
- Validation : Karl Fischer titration to confirm solvent H2O <50 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
